5-Bromo-1,1,1,2,2,3,3-heptafluoropentane
Overview
Description
5-Bromo-1,1,1,2,2,3,3-heptafluoropentane is a chemical compound with the CAS number 355-94-2 . It has a molecular weight of 276.98 and its molecular formula is C5H4BrF7 .
Molecular Structure Analysis
The InChI code for 5-Bromo-1,1,1,2,2,3,3-heptafluoropentane is 1S/C5H4BrF7/c6-2-1-3(7,8)4(9,10)5(11,12)13/h1-2H2 . This code provides a specific string of characters that describes the molecular structure of the compound.Scientific Research Applications
Synthesis of Heterocycles
5-Bromo-1,1,1,2,2,3,3-heptafluoropentane shows potential in the synthesis of various heterocycles. Mittersteiner et al. (2019) demonstrated its use in the catalyst-free synthesis of N-pyrrolyl(furanyl)-piperazines, 1,4-diazepanes, and 1,4-diazocanes, achieving high chemo- and regioselectivity and yields up to 96% (Mittersteiner et al., 2019).
Spectroscopic and Optical Studies
The compound's spectroscopic and optical properties have been explored by Vural and Kara (2017). They conducted Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, along with density functional theory (DFT) studies on 5-Bromo-2-(trifluoromethyl)pyridine, revealing insights into its structural and vibrational characteristics (Vural & Kara, 2017).
Applications in Heterocyclic Synthesis
Martins (2002) reported the synthesis of a series of 5-bromo[5,5-dibromo]-4-methoxy-1,1,1-trihalo-3-alken-2-ones, highlighting their usefulness in heterocyclic synthesis. These compounds were synthesized with high purity and good yields (70-95%) through regiospecific allylic bromination (Martins, 2002).
Nucleophilic Displacement Studies
Krow et al. (2009) investigated nucleophilic displacements of 5(6)-anti-bromo substituents in 2-azabicyclo[2.1.1]hexanes. These studies provided a deeper understanding of the reaction rates and yields in various solvents and conditions, offering insights into the reactivity of related halogenated compounds (Krow et al., 2009).
Water Sample Enrichment Studies
In the field of environmental science, Fathi and Yaftian (2009) utilized a derivative of 5-Bromo-1,1,1,2,2,3,3-heptafluoropentane for the preconcentration of copper(II) ions in water samples. This application highlights its potential in environmental monitoring and analysis (Fathi & Yaftian, 2009).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is often used as a reagent in organic synthesis , suggesting that its targets may vary depending on the specific reaction it is used in.
Mode of Action
As a reagent in organic synthesis, it likely interacts with its targets through a mechanism that involves the exchange of fluorine atoms . This can result in changes to the chemical structure and properties of the target molecules .
Biochemical Pathways
Given its role as a reagent in organic synthesis, it is likely that the pathways it affects are dependent on the specific reactions it is used in .
Pharmacokinetics
As a synthetic reagent, its bioavailability would likely depend on factors such as the specific reaction conditions and the nature of the target molecules .
Result of Action
As a reagent in organic synthesis, its effects would likely be seen in the altered chemical structure and properties of the target molecules .
properties
IUPAC Name |
5-bromo-1,1,1,2,2,3,3-heptafluoropentane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrF7/c6-2-1-3(7,8)4(9,10)5(11,12)13/h1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUYTQGIFLALGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(C(C(F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrF7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60895156 | |
Record name | 5-Bromo-1,1,1,2,2,3,3-heptafluoropentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60895156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,1,1,2,2,3,3-heptafluoropentane | |
CAS RN |
355-94-2 | |
Record name | 5-Bromo-1,1,1,2,2,3,3-heptafluoropentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=355-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1,1,1,2,2,3,3-heptafluoropentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60895156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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